Cyclobutane,1,1-bis(ethylsulfonyl)-
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Overview
Description
Cyclobutane,1,1-bis(ethylsulfonyl)- is a chemical compound characterized by a cyclobutane ring with two ethylsulfonyl groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutane,1,1-bis(ethylsulfonyl)- typically involves the reaction of cyclobutane derivatives with ethylsulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of cyclobutane,1,1-bis(ethylsulfonyl)- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Cyclobutane,1,1-bis(ethylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclobutane,1,1-bis(ethylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which cyclobutane,1,1-bis(ethylsulfonyl)- exerts its effects involves the interaction of its ethylsulfonyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The cyclobutane ring provides a rigid framework that can influence the spatial orientation of the reactive groups, enhancing their specificity and reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane,1,1-bis(methylsulfonyl)-: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.
Cyclobutane,1,1-bis(phenylsulfonyl)-: Contains phenylsulfonyl groups, leading to different reactivity and applications.
Uniqueness
Cyclobutane,1,1-bis(ethylsulfonyl)- is unique due to the presence of ethylsulfonyl groups, which provide distinct chemical properties compared to other sulfonyl derivatives
Properties
CAS No. |
6330-45-6 |
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Molecular Formula |
C8H16O4S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1,1-bis(ethylsulfonyl)cyclobutane |
InChI |
InChI=1S/C8H16O4S2/c1-3-13(9,10)8(6-5-7-8)14(11,12)4-2/h3-7H2,1-2H3 |
InChI Key |
GUBREGUKMJBJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1(CCC1)S(=O)(=O)CC |
Origin of Product |
United States |
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